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Sigma-2 receptor antagonist 1 - 1802632-22-9

Sigma-2 receptor antagonist 1

Catalog Number: EVT-265487
CAS Number: 1802632-22-9
Molecular Formula: C24H33NO4S
Molecular Weight: 431.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CT-1812 is a first-in-class, orally available sigma-2/PGRMC1 antagonist (alpha beta oligomer receptor antagonist), is being developed by Cognition. sCT-1812 is a novel therapeutic candidate for Alzheimer's disease.
Overview

Sigma-2 receptor antagonist 1 is a compound that has garnered interest in pharmacology due to its potential therapeutic applications, particularly in neurobiology and oncology. This compound is primarily classified as a sigma-2 receptor antagonist, which interacts with sigma receptors, a class of proteins involved in various cellular processes, including cell signaling and neuroprotection. The sigma receptors are divided into two main types: sigma-1 and sigma-2. Sigma-2 receptors are implicated in several physiological and pathological conditions, making their antagonists valuable in drug development.

Source and Classification

The compound is synthesized from the 2,7-diazaspiro[3.5]nonane core, which serves as a scaffold for developing sigma receptor ligands. The classification of sigma-2 receptor antagonist 1 falls under small-molecule pharmacological agents, specifically targeting the sigma-2 receptor subtype. Research indicates that this compound exhibits a unique binding profile, selectively antagonizing the sigma-2 receptor while showing minimal activity towards the sigma-1 receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of sigma-2 receptor antagonist 1 involves multiple steps starting from commercially available precursors. The initial step utilizes tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a key intermediate. The following steps include:

  1. Buchwald–Hartwig Amination: This reaction introduces an aryl group into the diazaspiro framework using iodobenzene.
  2. Deprotection and Alkylation: The nitrogen protecting group is removed, followed by alkylation using benzylbromide or (2-bromoethyl)benzene to yield various intermediates.
  3. Nucleophilic Acyl Substitution: This step involves treating intermediates with benzoyl chloride or 2-phenylacetyl chloride to form the final product.
Molecular Structure Analysis

Structure and Data

The molecular structure of sigma-2 receptor antagonist 1 features a complex arrangement that includes a diazaspiro core, which is essential for its biological activity. The compound's three-dimensional conformation allows for specific interactions with the sigma-2 receptor binding site. Key structural data include:

  • Molecular Formula: C₁₄H₁₈N₂O₂
  • Molecular Weight: Approximately 250.3 g/mol
  • Functional Groups: Includes amine and carbonyl groups that facilitate hydrogen bonding and π–π stacking interactions with receptor residues.

The binding interactions are critical for its antagonistic effects on the sigma-2 receptor .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of sigma-2 receptor antagonist 1 can be characterized by its ability to form hydrogen bonds and engage in π–π stacking with amino acid residues within the receptor's binding cavity. Notably, interactions with residues such as Glu172 and Tyr103 are significant for establishing affinity towards the sigma-2 receptor.

Key reactions include:

  • Hydrogen Bond Formation: Between the carbonyl group of the compound and hydroxyl groups on receptor residues.
  • π–π Interactions: Between aromatic rings of the ligand and specific amino acids like Phe107, enhancing binding stability .
Mechanism of Action

Process and Data

The mechanism of action for sigma-2 receptor antagonist 1 involves blocking the activation of the sigma-2 receptor, which plays a role in modulating various signaling pathways associated with cell survival and proliferation. By inhibiting this receptor's activity, the compound may influence processes such as:

  • Neuroprotection: Reducing neurotoxicity associated with oxidative stress.
  • Antitumor Activity: Potentially inhibiting tumor growth by disrupting cancer cell survival mechanisms.

Research indicates that antagonism at the sigma-2 receptor can lead to altered cellular responses, making it a target for therapeutic intervention in conditions like cancer and neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sigma-2 receptor antagonist 1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is not universally reported but can be determined experimentally.

These properties are critical for understanding how the compound behaves in biological systems and its suitability for further development as a therapeutic agent .

Applications

Scientific Uses

Sigma-2 receptor antagonist 1 has potential applications across various fields of research:

  1. Neuroscience: Investigating its role in neuroprotection against conditions like Alzheimer's disease.
  2. Oncology: Exploring its effects on cancer cell proliferation and survival, making it a candidate for cancer therapy.
  3. Pharmacology: Serving as a tool compound to elucidate the biological functions of sigma receptors in different cellular contexts.

Ongoing studies aim to further characterize its pharmacological profile and therapeutic potential .

Molecular Characterization of Sigma-2 Receptor Antagonist 1

Structural Biology of Sigma-2 Receptor (S2R)

TMEM97 Gene and Protein Architecture

The sigma-2 receptor (S2R) is encoded by the TMEM97 gene located at chromosome 17q11.2 in humans. This gene produces a 26-kDa protein comprising 223 amino acids, organized into four transmembrane α-helices (TM1–TM4) with cytoplasmic N- and C-termini. The protein, originally termed MAC30, is evolutionarily conserved and shares structural homology with the empopamil binding protein (EBP), a sterol isomerase. Unlike EBP, however, TMEM97 lacks enzymatic activity despite retaining key sterol-sensing residues. Its transmembrane helices feature kinks induced by conserved proline residues, creating a hydrophobic ligand-binding cavity critical for small-molecule interactions [3] [4] [9]. Broad tissue expression is observed in the liver, testis, and brain, with elevated levels in proliferating cancer cells and neurons affected by neurodegenerative diseases [3] [7] [9].

Quaternary Structure: Dimerization and Transmembrane Domains

Biophysical analyses confirm that S2R functions as a stable homodimer. The dimerization interface primarily involves transmembrane helix 3 (TM3), burying ~890 Ų of surface area. Size-exclusion chromatography with multi-angle light scattering (SEC-MALS) demonstrates that this dimeric state persists regardless of ligand binding, contrasting with the oligomeric plasticity of the sigma-1 receptor. Each protomer adopts a four-helix bundle topology, with helices tilted relative to the membrane axis. The quaternary structure positions the ligand-binding pockets near the dimer interface, suggesting potential cooperativity in ligand binding. This dimeric architecture is critical for stabilizing the receptor in the endoplasmic reticulum membrane, where it regulates cholesterol trafficking via interactions with NPC1 and PGRMC1 [4] [8].

Binding Pocket Topology and Allosteric Modulation

The S2R ligand-binding cavity is occluded from aqueous solvent by extracellular loops 1 and 2 (ECL1–ECL2), forming a solvent-inaccessible cap. Instead, the pocket opens laterally into the lipid bilayer, permitting access to lipophilic compounds and sterols. Key features include:

  • Hydrophobic Tunnels: Lined by residues like Phe87, Tyr91, and Ile94, facilitating cholesterol ingress.
  • Acidic Residues: Asp29 and Glu73 form a hydrogen-bonded pair critical for protonation of basic nitrogen atoms in ligands.
  • Allosteric Sites: A secondary site adjacent to the primary "DTG-binding pocket" enables selective high-affinity interactions (e.g., for RHM-4 derivatives). Crystal structures of S2R bound to antagonists like roluperidone reveal ligand-induced conformational changes in TM4 and ECL2, modulating interactions with PGRMC1 and LDL receptor complexes [4] [7].

Table 1: Key Structural Features of the Sigma-2 Receptor Binding Pocket

FeatureResidues/RegionFunctional Role
Protonation SiteAsp29, Glu73Stabilizes cationic amine groups of antagonists
Hydrophobic CorePhe87, Tyr91, Ile94Binds sterol moieties and aliphatic chains
Secondary Binding SiteNear TM1-TM2 interfaceEnhances selectivity for antagonists (e.g., RHM-4)
Dimerization InterfaceTM3Stabilizes quaternary structure
Lipid Bilayer AccessLateral opening in TM bundlePermits cholesterol entry

Ligand-Receptor Interaction Mechanisms

Pharmacophore Modeling of S2R Antagonists

Pharmacophore models for S2R antagonists universally feature:

  • Basic Nitrogen Atom: Protonated at physiological pH to form salt bridges with Asp29.
  • Hydrophobic Domains: Bulky aromatic or aliphatic groups occupying two distinct hydrophobic pockets.
  • Linker Region: Variable spacers (e.g., alkyl chains, piperazines) connecting pharmacophoric elements.For example, the antagonist RHM-4 contains a "DTG-like" core (hydrophobic pocket 1) linked to an iodobenzamide group (hydrophobic pocket 2), enhancing affinity 10-fold over fragment analogs. Docking screens of 490 million compounds against S2R crystal structures identified 127 novel chemotypes with sub-μM affinity, validating the pharmacophore’s predictive power [2] [4] [6].

Key Residues for Antagonist Binding (e.g., Asp29, Asp56)

Mutagenesis studies reveal distinct roles for conserved acidic residues:

  • Asp29: Located in TM1, directly coordinates protonated amines of antagonists like PB28 and roluperidone via electrostatic interactions. Mutation to alanine abolishes antagonist binding.
  • Asp56: Positioned at the junction of TM2 and ECL1, forms hydrogen bonds with Tyr150 and Glu73 to stabilize the extracellular cap. While not directly contacting ligands, its mutation disrupts receptor folding and indirectly impairs binding.
  • Tyr91: Aids in π-stacking with aromatic rings of antagonists like siramesine.Notably, Asp29’s role contrasts with Asp56, highlighting a separation between structural integrity and direct ligand engagement [4] [7].

Role of Cholesterol and Membrane Microenvironments

Cholesterol directly modulates S2R function through three mechanisms:

  • Allosteric Regulation: Cholesterol binds to a peripheral site near the lipid-bilayer opening, inducing conformational changes that enhance antagonist affinity.
  • Ternary Complex Formation: S2R assembles with PGRMC1 and LDL receptors to internalize cholesterol-esterified LDL particles. Antagonists disrupt this complex, impairing cellular cholesterol uptake.
  • Membrane Localization: S2R partitions into lipid rafts enriched in cholesterol and sphingolipids. This microenvironment stabilizes the dimeric state and facilitates interactions with effectors like TSPO (translocator protein) [1] [4] [7].

Table 2: Cholesterol-Dependent Mechanisms of S2R Regulation

MechanismFunctional ConsequenceAntagonist Modulation
Allosteric BindingEnhances antagonist affinity by 2–5 foldDisplaced by high-affinity antagonists (e.g., elacridar)
Ternary Complex (S2R–PGRMC1–LDLR)Mediates cellular uptake of LDL-cholesterolAntagonists inhibit complex assembly
Lipid Raft PartitioningConcentrates S2R in signaling microdomainsAltered by ligands with sterol-like motifs

Properties

CAS Number

1802632-22-9

Product Name

Sigma-2 receptor antagonist 1

IUPAC Name

4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol

Molecular Formula

C24H33NO4S

Molecular Weight

431.6 g/mol

InChI

InChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3

InChI Key

ISQAPFMBJFZOLG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O

Solubility

Soluble in DMSO

Synonyms

CT-1812; CT 1812; CT1812;

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O

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